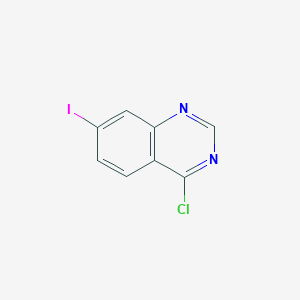

4-Chloro-7-iodoquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-iodoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2/c9-8-6-2-1-5(10)3-7(6)11-4-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSATKKSEZSYAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619235 | |

| Record name | 4-Chloro-7-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202197-78-2 | |

| Record name | 4-Chloro-7-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-7-iodoquinazoline: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Dihalogenated Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The quinazoline core is a prime example, forming the basis of numerous approved drugs, particularly in oncology.[1] 4-Chloro-7-iodoquinazoline, a dihalogenated derivative of this scaffold, represents a particularly versatile and powerful building block for the synthesis of complex therapeutic agents. Its strategic placement of two different halogen atoms—a chlorine at the 4-position and an iodine at the 7-position—allows for selective and sequential chemical modifications, providing a robust platform for the construction of diverse molecular libraries and the optimization of drug candidates.[1] This guide offers a comprehensive technical overview of 4-Chloro-7-iodoquinazoline, from its fundamental properties and synthesis to its critical applications in drug discovery, with a focus on the underlying chemical principles that make it an invaluable tool for researchers.

Core Properties and Identification

A thorough understanding of the physicochemical properties of 4-Chloro-7-iodoquinazoline is essential for its effective use in synthesis and research.

| Property | Value | Source |

| CAS Number | 202197-78-2 | [1][2] |

| Molecular Formula | C₈H₄ClIN₂ | [2] |

| Molecular Weight | 290.49 g/mol | [1] |

| IUPAC Name | 4-chloro-7-iodoquinazoline | [2] |

| InChI Key | WSSATKKSEZSYAN-UHFFFAOYSA-N | [1][2] |

The Synthetic Pathway: From Anthranilic Acid to a Key Intermediate

The synthesis of 4-Chloro-7-iodoquinazoline is a multi-step process that begins with a suitably substituted anthranilic acid. The general strategy involves the formation of the quinazolinone ring system, followed by chlorination to introduce the reactive chloro group at the 4-position.

Conceptual Synthetic Workflow

Caption: Synthetic route to 4-Chloro-7-iodoquinazoline.

Detailed Experimental Protocol: Synthesis of 4-Chloro-7-iodoquinazoline

This protocol is a representative synthesis adapted from established methodologies.[1]

Step 1: Cyclization to 7-Iodoquinazolin-4(3H)-one

-

In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-iodobenzoic acid and an excess of formamide.

-

Heat the mixture to reflux (typically 160-180 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, which should result in the precipitation of the product.

-

Pour the mixture into cold water and stir to fully precipitate the solid.

-

Collect the crude 7-iodoquinazolin-4(3H)-one by filtration, wash with water, and dry under vacuum.

Step 2: Chlorination to 4-Chloro-7-iodoquinazoline

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dried 7-iodoquinazolin-4(3H)-one.

-

Add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[3] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[1]

-

Heat the mixture to reflux and maintain for 2-4 hours, again monitoring by TLC.

-

After the reaction is complete, carefully remove the excess chlorinating agent under reduced pressure.

-

The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium bicarbonate solution) until the product precipitates.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 4-Chloro-7-iodoquinazoline.

Reactivity and Strategic Application in Medicinal Chemistry

The synthetic utility of 4-Chloro-7-iodoquinazoline lies in the differential reactivity of its two halogen substituents. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the iodine atom at the 7-position is more amenable to metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions.[1] This orthogonality allows for a programmed, site-selective functionalization of the quinazoline scaffold.

Hierarchical Functionalization Strategy

Caption: Orthogonal reactivity of 4-Chloro-7-iodoquinazoline.

This selective functionalization is a cornerstone in the synthesis of numerous kinase inhibitors. For instance, in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor Erlotinib , the 4-chloro group is displaced by 3-ethynylaniline.[4][5][6] Similarly, in the synthesis of Lapatinib , another tyrosine kinase inhibitor, the 4-chloro-6-iodoquinazoline analogue is a key intermediate where the 4-position undergoes nucleophilic substitution.[7][8][9]

Representative Application: Synthesis of an Erlotinib Analogue Precursor

This protocol demonstrates the nucleophilic aromatic substitution at the 4-position.

-

Dissolve 4-Chloro-7-iodoquinazoline in a suitable solvent, such as isopropanol or methanol.[4][10]

-

Add an equimolar amount of the desired aniline derivative (e.g., 3-aminophenylacetylene for Erlotinib synthesis).

-

The reaction can be carried out under acidic conditions or in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.[10]

-

Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature or in an ice bath to induce crystallization of the product.

-

Collect the product by filtration, wash with cold solvent, and dry to obtain the 4-anilino-7-iodoquinazoline derivative.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the four protons on the quinazoline ring system. The chemical shifts and coupling patterns would be characteristic of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display eight signals for the eight carbon atoms in the molecule. The carbons attached to the halogens (C4, C7) and the nitrogens would have characteristic chemical shifts.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight (290.49 g/mol ). The isotopic pattern of the molecular ion would be characteristic of the presence of one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=N and C=C stretching vibrations of the quinazoline ring system, as well as C-H stretching and bending vibrations.[12]

Safety and Handling

As a reactive chemical intermediate, 4-Chloro-7-iodoquinazoline requires careful handling in a laboratory setting.

-

Hazard Statements: Based on analogous compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2][13]

-

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]

-

Avoid inhalation of dust and contact with skin and eyes.[14]

-

Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents and moisture.

-

Conclusion

4-Chloro-7-iodoquinazoline is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in modern drug discovery. Its unique dihalogenated structure provides a predictable and versatile platform for the synthesis of complex, biologically active molecules. The ability to perform selective, orthogonal functionalization at the C4 and C7 positions has made it an indispensable tool in the development of targeted therapies, particularly in the field of oncology. For researchers and scientists in drug development, a thorough understanding of the synthesis, reactivity, and handling of this key building block is paramount to unlocking its full potential in the creation of next-generation therapeutics.

References

-

Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole . Frontiers in Chemistry. [Link]

-

PREPARATION OF ERLOTINIB HYDROCHLORIDE . VNU University of Science. [Link]

-

Modified Synthesis of Erlotinib Hydrochloride - PMC - NIH . National Institutes of Health. [Link]

-

Assessing a sustainable manufacturing route to lapatinib . Royal Society of Chemistry. [Link]

-

Practical synthesis of lapatinib . Journal of China Pharmaceutical University. [Link]

-

material safety data sheet - Capot Chemical . Capot Chemical. [Link]

-

Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC - NIH . National Institutes of Health. [Link]

-

Erlotinib Hydrochloride - New Drug Approvals . New Drug Approvals. [Link]

- EP2468745A1 - Process for the preparation of lapatinib and the salts thereof - Google Patents.

- CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents.

-

7-Chloro-4-iodoquinoline | C9H5ClIN | CID 11185369 - PubChem - NIH . National Institutes of Health. [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH . National Institutes of Health. [Link]

-

4,7-Dichloroquinazoline | C8H4Cl2N2 | CID 241881 - PubChem . National Institutes of Health. [Link]

-

4-Chloro-6-iodoquinazoline | C8H4ClIN2 | CID 11173809 - PubChem . National Institutes of Health. [Link]

-

Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking - NIH . National Institutes of Health. [Link]

-

(PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate - ResearchGate . ResearchGate. [Link]

-

4-Chloro-7-methoxy-2-phenylquinoline: Applications in Medicinal Chemistry and Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem . National Institutes of Health. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry . University of Wisconsin-Madison. [Link]

- CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents.

-

Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube . YouTube. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 - YouTube . YouTube. [Link]

-

Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - ResearchGate . ResearchGate. [Link]

-

Spectroscopy Problems - Organic Chemistry at CU Boulder . University of Colorado Boulder. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-CHLORO-7-IODOQUINAZOLINE | 202197-78-2 [sigmaaldrich.com]

- 3. vjs.ac.vn [vjs.ac.vn]

- 4. Frontiers | Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole [frontiersin.org]

- 5. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]

- 8. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]

- 9. medkoo.com [medkoo.com]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. researchgate.net [researchgate.net]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. 4-Chloro-6-iodoquinazoline | C8H4ClIN2 | CID 11173809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. capotchem.com [capotchem.com]

- 15. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 4-Chloro-7-iodoquinazoline: A Keystone Intermediate for Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active molecules.[1] Its unique heterocyclic structure has proven to be a versatile template for the design of potent and selective inhibitors of various enzymes, particularly protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Within the diverse landscape of quinazoline-based compounds, 4-Chloro-7-iodoquinazoline stands out as a critical and highly versatile intermediate for the synthesis of targeted therapies.[1] This guide provides a comprehensive overview of its physical properties, synthesis, and key applications, with a focus on enabling researchers to leverage its unique reactivity in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physical properties of 4-Chloro-7-iodoquinazoline is essential for its effective use in synthesis and process development. While specific experimental data for this compound is not extensively published, we can infer its properties based on closely related analogues and general chemical principles.

| Property | Value/Description | Source/Analogy |

| Molecular Formula | C₈H₄ClIN₂ | Calculated |

| Molecular Weight | 290.49 g/mol | [Calculated] |

| CAS Number | 202197-78-2 | [Vendor Information] |

| Appearance | Expected to be a solid, likely off-white to yellow crystalline powder. | Analogy with similar quinazoline derivatives. |

| Melting Point | While not explicitly reported for this compound, related structures such as 7-chloro-2-phenylquinazolin-4(3H)-one have a melting point in the range of 284.1-286.3 °C.[1] The melting point of 4-Chloro-7-iodoquinazoline is anticipated to be in a similar high range due to its rigid, planar structure. | [1] |

| Solubility | Expected to be poorly soluble in water but soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane and chloroform. | General solubility of heterocyclic compounds. |

| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents. | General chemical stability. |

Spectroscopic Characterization (Reference Data)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, corresponding to the protons on the quinazoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and iodo substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms of the quinazoline core. The carbons attached to the halogens (C4 and C7) will exhibit characteristic chemical shifts.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 290.49 g/mol , along with a characteristic isotopic pattern for the presence of one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as C-Cl and C-I stretching frequencies.

The Cornerstone of Synthesis: Preparation of 4-Chloro-7-iodoquinazoline

The synthesis of 4-Chloro-7-iodoquinazoline is a critical process that lays the foundation for its use in more complex molecular architectures. The most common route involves the chlorination of a quinazolinone precursor.

Experimental Protocol: Synthesis of 4-Chloro-7-iodoquinazoline

This protocol describes a typical two-step synthesis starting from 2-amino-4-iodobenzoic acid.

Step 1: Synthesis of 7-Iodo-3H-quinazolin-4-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-iodobenzoic acid (1 equivalent) and formamide (excess, e.g., 10-20 equivalents).

-

Heating: Heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Add water to the flask to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Drying: Dry the resulting solid in a vacuum oven to obtain 7-iodo-3H-quinazolin-4-one.

Step 2: Chlorination to 4-Chloro-7-iodoquinazoline

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), suspend 7-iodo-3H-quinazolin-4-one (1 equivalent) in phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents).

-

Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heating: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The solid should dissolve as the reaction progresses.

-

Removal of Excess Reagent: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

Work-up: Cautiously pour the residue onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Neutralization: Neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.

-

Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Chloro-7-iodoquinazoline.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

The Power of Differential Reactivity: A Gateway to Diverse Scaffolds

The synthetic utility of 4-Chloro-7-iodoquinazoline lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond at the 7-position is significantly more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the carbon-chlorine bond at the 4-position. This allows for selective functionalization at the C7 position while leaving the C4 chloro group intact for subsequent nucleophilic aromatic substitution reactions.[1]

Diagram: Orthogonal Reactivity of 4-Chloro-7-iodoquinazoline

Caption: Sequential functionalization of 4-Chloro-7-iodoquinazoline.

Experimental Protocol: Suzuki Cross-Coupling at the C7 Position

This protocol provides a general procedure for the Suzuki coupling of an arylboronic acid to the 7-position of 4-Chloro-7-iodoquinazoline.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-Chloro-7-iodoquinazoline (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.02-0.05 equivalents), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane, toluene, or DMF, and water (e.g., 4:1 ratio).

-

Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed as monitored by TLC.

-

Work-up: Cool the reaction to room temperature and dilute with water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the 4-chloro-7-arylquinazoline.

Experimental Protocol: Nucleophilic Aromatic Substitution at the C4 Position

Following the functionalization at the C7 position, the chloro group at C4 can be displaced by a nucleophile, commonly an amine, to complete the synthesis of the target molecule.

-

Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve the 4-chloro-7-arylquinazoline (1 equivalent) and the desired amine (1.1-2 equivalents) in a suitable solvent such as isopropanol, n-butanol, or DMF.

-

Base (Optional): For less nucleophilic amines, a non-nucleophilic base like diisopropylethylamine (DIPEA) may be added to scavenge the HCl generated.

-

Heating: Heat the reaction mixture to 80-120 °C for 6-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the final 4-amino-7-arylquinazoline derivative.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

4-Chloro-7-iodoquinazoline is a key building block in the synthesis of numerous kinase inhibitors. The 4-anilinoquinazoline moiety is a well-established pharmacophore that binds to the ATP-binding site of many kinases. The substituent at the 7-position often provides additional interactions with the enzyme, enhancing potency and selectivity. A prominent example is the synthesis of Lapatinib, a dual tyrosine kinase inhibitor of both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[2]

Diagram: Retrosynthetic Analysis of a Generic Kinase Inhibitor

Caption: Retrosynthetic approach to kinase inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Chloro-7-iodoquinazoline. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety profiles of analogous compounds such as 4-chloro-7-nitroquinazoline and 4-chloroquinazoline provide valuable guidance.[3][4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[3]

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.[3]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[3]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[3]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4-Chloro-7-iodoquinazoline is a high-value intermediate that offers a strategic and efficient pathway to a diverse range of complex heterocyclic compounds. Its key advantage lies in the orthogonal reactivity of its two halogen atoms, enabling selective and sequential functionalization. This unique property has cemented its role as a cornerstone in the synthesis of numerous kinase inhibitors and other medicinally relevant molecules. For researchers and scientists in the field of drug discovery, a comprehensive understanding of the properties and reactivity of 4-Chloro-7-iodoquinazoline is paramount for the successful design and execution of innovative synthetic strategies.

References

-

Royal Society of Chemistry. Assessing a sustainable manufacturing route to lapatinib. Reaction Chemistry & Engineering. 2022. [Link]

-

Capot Chemical. material safety data sheet. 2025. [Link]

Sources

The Strategic Blueprint of a Privileged Scaffold: A Technical Guide to 4-Chloro-7-iodoquinazoline

For the modern medicinal chemist, the quest for novel therapeutic agents is a complex endeavor, balancing the demands of synthetic accessibility with the stringent requirements of biological efficacy and selectivity. Within the vast landscape of heterocyclic chemistry, the quinazoline core stands out as a "privileged scaffold," a recurring structural motif in a multitude of biologically active molecules.[1] This guide provides an in-depth technical exploration of a particularly versatile and powerful building block: 4-Chloro-7-iodoquinazoline. We will dissect its chemical architecture, explore its synthesis, and illuminate its strategic application in the construction of complex molecular entities, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility.

The Molecular Architecture: A Tale of Two Halogens

At its core, 4-Chloro-7-iodoquinazoline is a bicyclic aromatic heterocycle. Its strategic value, however, lies in the distinct electronic and steric properties conferred by the two halogen substituents at positions 4 and 7. This unique arrangement provides two orthogonal reactive handles for sequential and site-selective functionalization.

| Property | Value | Source |

| CAS Number | 202197-78-2 | [1] |

| Molecular Formula | C₈H₄ClIN₂ | |

| Molecular Weight | 290.49 g/mol | [1] |

| IUPAC Name | 4-chloro-7-iodoquinazoline | |

| InChI Key | WSSATKKSEZSYAN-UHFFFAOYSA-N | [1] |

The chlorine atom at the 4-position, attached to a pyrimidine ring, is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is pivotal for introducing a wide array of amine-containing fragments, a common strategy in the development of kinase inhibitors.[2][3] Conversely, the iodine atom at the 7-position on the benzene ring is an ideal participant in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[1][4] The differential reactivity—the greater lability of the C-I bond compared to the C-Cl bond under typical palladium-catalyzed conditions—is the cornerstone of its synthetic utility, allowing for a programmed, stepwise elaboration of the quinazoline core.[1]

Caption: Chemical structure and reactivity sites of 4-Chloro-7-iodoquinazoline.

Synthesis and Purification: Forging the Key Intermediate

The construction of 4-Chloro-7-iodoquinazoline is a well-established, multi-step process that begins with a readily available starting material, 2-amino-4-iodobenzoic acid. The synthetic pathway is logical and robust, designed to first build the heterocyclic core and then install the reactive chloro group.

Step 1: Cyclization to 7-iodoquinazolin-4(3H)-one

The initial and crucial step is the formation of the quinazolinone ring. This is typically achieved through the condensation of 2-amino-4-iodobenzoic acid with a formylating agent.

Protocol: Synthesis of 7-iodoquinazolin-4(3H)-one

-

Reagents & Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-iodobenzoic acid (1 equivalent) and formamide (excess, serving as both reagent and solvent).

-

Reaction: Heat the mixture to 140-160 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

-

Purification: The crude solid is collected by filtration, washed with water, and dried to yield 7-iodoquinazolin-4(3H)-one, which is often of sufficient purity for the next step.[1]

Causality: Formamide serves as an efficient source of the one-carbon unit required to close the pyrimidine ring. The high temperature is necessary to drive the condensation and subsequent cyclization/dehydration.

Step 2: Chlorination to 4-Chloro-7-iodoquinazoline

The second step involves the conversion of the 4-oxo group of the quinazolinone to the 4-chloro substituent. This is a critical transformation that activates the molecule for subsequent nucleophilic substitution.

Protocol: Synthesis of 4-Chloro-7-iodoquinazoline

-

Reagents & Setup: To a flask containing 7-iodoquinazolin-4(3H)-one (1 equivalent), add an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.[1]

-

Reaction: The mixture is heated to reflux until the reaction is complete (monitored by TLC).

-

Work-up: The excess chlorinating agent is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water or a basic solution (e.g., saturated sodium bicarbonate) to precipitate the product.

-

Purification: The crude 4-Chloro-7-iodoquinazoline is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.

Causality: Potent chlorinating agents like POCl₃ or SOCl₂ are required to convert the relatively unreactive amide-like hydroxyl group of the quinazolinone into the highly reactive chloro group. The catalytic DMF forms a Vilsmeier-Haack type reagent in situ, which is the active species that facilitates the chlorination.

Caption: Synthetic workflow for 4-Chloro-7-iodoquinazoline.

Strategic Functionalization: A Platform for Diversity

The true power of 4-Chloro-7-iodoquinazoline is realized in its application as a scaffold for building molecular diversity. The differential reactivity of the two C-X bonds allows for a predictable and controlled sequence of reactions.

Palladium-Catalyzed Cross-Coupling at C7

Typically, the first functionalization step targets the more reactive C-I bond. The Suzuki-Miyaura coupling is a widely employed method for forming C-C bonds, allowing for the introduction of various aryl or heteroaryl groups at the 7-position.[1][5]

Exemplary Protocol: Suzuki-Miyaura Coupling

-

Reagents & Setup: In a reaction vessel, combine 4-Chloro-7-iodoquinazoline (1 equivalent), an arylboronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Solvent: A suitable solvent system, such as a mixture of dioxane and water or DMF, is used.

-

Reaction: The mixture is degassed and heated under an inert atmosphere (e.g., Argon or Nitrogen) until the starting material is consumed.

-

Work-up & Purification: The reaction is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Causality: The catalytic cycle of the Suzuki reaction involves the oxidative addition of the palladium(0) catalyst to the C-I bond, which is energetically more favorable than addition to the C-Cl bond.[6][7] This ensures high regioselectivity for the C7 position.

Nucleophilic Aromatic Substitution at C4

Following the modification at C7, the C4-chloro group can be displaced by a nucleophile. In drug discovery, this is frequently an amine, leading to the formation of 4-anilinoquinazoline derivatives, a key pharmacophore in many EGFR inhibitors like Gefitinib and Erlotinib.[2][3]

Exemplary Protocol: Nucleophilic Amination

-

Reagents & Setup: The 7-substituted-4-chloroquinazoline (1 equivalent) is dissolved in a polar solvent such as isopropanol or 2-ethoxyethanol. The desired amine (1-1.2 equivalents) is added, often with a catalytic amount of acid (e.g., HCl) or as a hydrochloride salt.

-

Reaction: The mixture is heated to reflux. Reaction progress is monitored by TLC or LC-MS.

-

Work-up & Purification: Upon completion, the reaction is cooled, and the product often precipitates. It can be collected by filtration or isolated after solvent removal and purified by recrystallization or chromatography.

Causality: The electron-withdrawing nature of the quinazoline ring system activates the C4 position for nucleophilic attack. Heating provides the necessary activation energy for the substitution to occur at a practical rate. Microwave irradiation can also be employed to accelerate these reactions.[2]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-7-iodoquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway to 4-chloro-7-iodoquinazoline, a key building block in medicinal chemistry and drug discovery. The quinazoline scaffold is a privileged structure, and its halogenated derivatives serve as versatile intermediates for the synthesis of a wide range of biologically active compounds.[1] This document details the chemical principles, reaction mechanisms, and practical laboratory procedures for the synthesis of 4-chloro-7-iodoquinazoline, with a focus on providing actionable insights for researchers in the field.

Introduction

The quinazoline ring system is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic placement of halogen atoms on the quinazoline core offers reactive handles for further molecular elaboration through various cross-coupling and nucleophilic substitution reactions. 4-Chloro-7-iodoquinazoline, in particular, presents two distinct reactive sites: the highly reactive C-I bond, amenable to a range of cross-coupling reactions, and the C-Cl bond, which can readily undergo nucleophilic displacement. This differential reactivity allows for a stepwise and controlled functionalization of the quinazoline scaffold, making it a valuable precursor in the synthesis of complex molecules and compound libraries for drug discovery programs.[1]

This guide will focus on a robust and widely applicable two-step synthesis of 4-chloro-7-iodoquinazoline, commencing from the readily accessible starting material, 2-amino-4-iodobenzoic acid.

Retrosynthetic Analysis

A retrosynthetic analysis of 4-chloro-7-iodoquinazoline reveals a logical disconnection strategy. The 4-chloro group can be installed via a chlorination reaction of the corresponding 4-hydroxyquinazoline (which exists predominantly in its tautomeric form, quinazolin-4(3H)-one). This leads to the key intermediate, 7-iodoquinazolin-4(3H)-one. The quinazolinone ring can then be disconnected via a cyclization reaction of 2-amino-4-iodobenzoic acid with a suitable one-carbon source, such as formamide.

Caption: Retrosynthetic analysis of 4-chloro-7-iodoquinazoline.

Synthesis Pathway

The synthesis of 4-chloro-7-iodoquinazoline is efficiently achieved through a two-step process:

-

Step 1: Niementowski Quinazoline Synthesis of 7-iodoquinazolin-4(3H)-one from 2-amino-4-iodobenzoic acid and formamide.

-

Step 2: Chlorination of 7-iodoquinazolin-4(3H)-one to yield the final product, 4-chloro-7-iodoquinazoline.

Caption: Overall synthetic workflow for 4-chloro-7-iodoquinazoline.

Part 1: Synthesis of the Starting Material: 2-Amino-4-iodobenzoic Acid

While 2-amino-4-iodobenzoic acid is commercially available, its synthesis from more common starting materials can be a cost-effective alternative for large-scale preparations. A common method involves the direct iodination of anthranilic acid.

Reaction Scheme:

Experimental Protocol: Iodination of Anthranilic Acid

-

Materials:

-

Anthranilic acid

-

Molecular iodine (I₂)

-

Hydrogen peroxide (H₂O₂) (30% aqueous solution)

-

Acetic acid

-

Water

-

-

Procedure:

-

In a suitable reaction vessel, dissolve anthranilic acid in acetic acid.

-

Add molecular iodine to the solution.

-

Slowly add hydrogen peroxide dropwise to the stirred mixture.

-

The reaction mixture is typically stirred at room temperature or slightly elevated temperatures (e.g., 50°C) for several hours.

-

Upon completion, the reaction mixture is poured into water to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to afford 2-amino-4-iodobenzoic acid.

-

Causality Behind Experimental Choices:

-

Acetic Acid as Solvent: Acetic acid is a suitable solvent for both anthranilic acid and iodine, and it facilitates the electrophilic iodination of the aromatic ring.

-

Hydrogen Peroxide as Oxidant: Hydrogen peroxide is used to oxidize molecular iodine (I₂) to a more electrophilic iodine species (e.g., I⁺), which is necessary for the electrophilic aromatic substitution to occur.

Part 2: Step-by-Step Synthesis of 4-Chloro-7-iodoquinazoline

This reaction is a classic example of the Niementowski quinazoline synthesis, which involves the condensation of an anthranilic acid with an amide.[2]

Reaction Mechanism:

The reaction proceeds through an initial acylation of the amino group of 2-amino-4-iodobenzoic acid by formamide to form an N-formyl intermediate. This is followed by an intramolecular cyclization and dehydration to yield the quinazolinone ring system.

Caption: Simplified mechanism of the Niementowski quinazoline synthesis.

Experimental Protocol:

-

Materials:

-

2-Amino-4-iodobenzoic acid

-

Formamide

-

-

Procedure:

-

A mixture of 2-amino-4-iodobenzoic acid and an excess of formamide is heated at a high temperature, typically in the range of 130-150°C, for several hours.[2]

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The product often precipitates upon cooling and can be collected by filtration.

-

The crude product is then washed with a suitable solvent (e.g., water or ethanol) to remove excess formamide and other impurities.

-

Causality Behind Experimental Choices:

-

Excess Formamide: Formamide serves as both a reactant and a solvent in this reaction. Using it in excess ensures that the reaction goes to completion.

-

High Temperature: The thermal conditions are necessary to drive the condensation and dehydration steps of the reaction.

The conversion of the 4-hydroxy group of the quinazolinone to a chloro group is a crucial step to introduce a reactive site for further functionalization. This is typically achieved using a strong chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1]

Option A: Chlorination using Thionyl Chloride (SOCl₂) with catalytic DMF

Reaction Mechanism:

Thionyl chloride reacts with the catalytic amount of N,N-dimethylformamide (DMF) to form the Vilsmeier reagent, which is a more powerful electrophile.[3][4] The quinazolinone then attacks the Vilsmeier reagent, leading to the formation of a reactive intermediate that is subsequently attacked by a chloride ion to yield the 4-chloroquinazoline and regenerate the catalyst.

Experimental Protocol:

-

Materials:

-

7-Iodoquinazolin-4(3H)-one

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

An inert solvent (e.g., toluene or dichloromethane) (optional)

-

-

Procedure:

-

A suspension of 7-iodoquinazolin-4(3H)-one in an excess of thionyl chloride (or in an inert solvent with an excess of thionyl chloride) is prepared.

-

A catalytic amount of DMF is added to the mixture.

-

The reaction mixture is heated to reflux (the boiling point of thionyl chloride is approximately 76°C) for a few hours.

-

The progress of the reaction is monitored by TLC.

-

Once the reaction is complete, the excess thionyl chloride is removed under reduced pressure.

-

The residue is carefully quenched by pouring it onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with water, and dried to give 4-chloro-7-iodoquinazoline.

-

Option B: Chlorination using Phosphorus Oxychloride (POCl₃)

Reaction Mechanism:

The chlorination of quinazolinones with POCl₃ is a two-stage process.[5][6][7][8] Initially, at lower temperatures and under basic conditions, a phosphorylation reaction occurs to form phosphorylated intermediates.[5][6][7][8] Upon heating to 70-90°C, these intermediates are cleanly converted to the corresponding chloroquinazoline.[5][6][7][8]

Experimental Protocol:

-

Materials:

-

7-Iodoquinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

A tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine) (optional)

-

-

Procedure:

-

7-Iodoquinazolin-4(3H)-one is suspended in an excess of phosphorus oxychloride.

-

The mixture is heated to reflux (the boiling point of POCl₃ is approximately 106°C) for several hours.

-

After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure.

-

The residue is cooled and then carefully poured onto a mixture of crushed ice and a base (e.g., ammonia or sodium bicarbonate solution) to neutralize the acidic byproducts.

-

The precipitated product is collected by filtration, washed thoroughly with water, and dried.

-

Causality Behind Experimental Choices:

-

Excess Chlorinating Agent: Using an excess of SOCl₂ or POCl₃ ensures the complete conversion of the quinazolinone to the chloroquinazoline.

-

Catalytic DMF: In the case of SOCl₂, DMF acts as a catalyst to form the more reactive Vilsmeier reagent, thereby accelerating the reaction.[3][4]

-

Reflux Conditions: The elevated temperatures are necessary to overcome the activation energy of the chlorination reaction.

-

Aqueous Work-up: The quenching of the reaction mixture with ice and water is a critical step to decompose the excess chlorinating agent and precipitate the product. Neutralization is important to remove acidic impurities.

Data Summary

| Step | Starting Material | Reagents | Product | Typical Yield (%) |

| 1 | 2-Amino-4-iodobenzoic Acid | Formamide | 7-Iodoquinazolin-4(3H)-one | 70-90 |

| 2 | 7-Iodoquinazolin-4(3H)-one | SOCl₂, cat. DMF or POCl₃ | 4-Chloro-7-iodoquinazoline | 80-95 |

Note: Yields are approximate and can vary depending on the specific reaction conditions and scale.

Purification and Characterization

The crude 4-chloro-7-iodoquinazoline can be purified by recrystallization from a suitable solvent or solvent system. Common solvents for the recrystallization of quinoline and quinazoline derivatives include ethanol, methanol, acetone, and ethyl acetate, or mixtures thereof.[8][9]

The purified product should be characterized by standard analytical techniques:

-

Melting Point: To determine the purity of the compound.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

-

Mass Spectrometry: To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Safety Considerations

-

Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are highly corrosive and toxic. They react violently with water and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

Formamide is a teratogen and should be handled with care.

-

The work-up procedures involving quenching with water can be exothermic and should be performed cautiously.

Conclusion

The two-step synthesis of 4-chloro-7-iodoquinazoline from 2-amino-4-iodobenzoic acid is a reliable and efficient method for producing this valuable synthetic intermediate. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, researchers can consistently obtain high yields of the desired product. The differential reactivity of the chloro and iodo substituents makes 4-chloro-7-iodoquinazoline a versatile building block for the synthesis of novel and complex molecules with potential applications in drug discovery and materials science.

References

-

K. F. By K. F., P. J. By P. J., S. By S., & T. By T. (2011). POCl3 chlorination of 4-quinazolones. PubMed. [Link]

-

POCl3 Chlorination of 4-Quinazolones. (n.d.). Figshare. [Link]

-

Ajani, O. O., Audu, O. Y., & Germann, M. W. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(2), 562–574. [Link]

-

(n.d.). Supporting Information. [Link]

-

Ajani, O. O., Audu, O. Y., & Germann, M. W. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-substituted-quinazolin-4(3H)-one Derivatives. ResearchGate. [Link]

-

2-Iodobenzoic acid. (2025, August 5). In Wikipedia. [Link]

-

A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und. (n.d.). The Royal Society of Chemistry. [Link]

-

Khan, K. M., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PubMed Central (PMC). [Link]

-

What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013, October 10). ResearchGate. [Link]

-

(n.d.). Sciencemadness.org. [Link]

-

de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed Central (PMC). [Link]

-

Anthranilic acid, 5-iodo-. (n.d.). Organic Syntheses. [Link]

-

K. F. By K. F., P. J. By P. J., S. By S., & T. By T. (2011). POCl3 chlorination of 4-quinazolones. PubMed. [Link]

-

POCl3 chlorination of 4-quinazolones. (n.d.). Semantic Scholar. [Link]

-

Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. (n.d.). Journal of Chemical Technology. [Link]

-

POCl3 Chlorination of 4-Quinazolones. (2025, August 10). ResearchGate. [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

- Process of preparing a quinazoline derivative. (n.d.).

-

4-Amino-7-chloroquinoline. (n.d.). PubChem. [Link]

-

Laddha, S. S., & Bhatnagar, S. P. (n.d.). Efficient Niementowski synthesis of novel derivatives of 1,2,9,11-tetrasubstituted-7H-thieno[2. Sciforum. [Link]

- Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride. (n.d.).

-

Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. (n.d.). Journal of Chemical Technology. [Link]

-

One-pot reductive cyclization to antitumor quinazoline precursors. (n.d.). Arkivoc. [Link]

-

Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2025, October 16). ResearchGate. [Link]

- Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. (n.d.).

-

Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. (n.d.). Journal of Chemical Technology. [Link]

-

Hydrochlorination of 2,3-Acetylenic Acids with Thionyl Chloride in Dimethylformamide. (2025, August 6). ResearchGate. [Link]3-Acetylenic_Acids_with_Thionyl_Chloride_in_Dimethylformamide)

Sources

- 1. benchchem.com [benchchem.com]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. researchgate.net [researchgate.net]

- 4. Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct [jchemtech.com]

- 5. Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scispace.com [scispace.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

The Strategic Intermediate: A Comprehensive Technical Guide to 4-Chloro-7-iodoquinazoline for Advanced Drug Discovery

Foreword: The Quinazoline Scaffold as a Pillar of Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the quinazoline core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1] Its rigid, bicyclic framework, composed of fused benzene and pyrimidine rings, provides an ideal platform for the spatial presentation of pharmacophoric elements, enabling precise interactions with a diverse range of biological targets.[2] From their early recognition in naturally occurring alkaloids to their current prominence in targeted cancer therapies, quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] This guide focuses on a particularly strategic derivative, 4-Chloro-7-iodoquinazoline, a molecule engineered for versatility and efficiency in the synthesis of novel therapeutic agents. Its unique disubstitution pattern offers medicinal chemists a powerful tool for sequential and regioselective chemical modifications, accelerating the journey from hit identification to lead optimization. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of 4-Chloro-7-iodoquinazoline, from its fundamental properties and synthesis to its advanced applications in the construction of complex, biologically active molecules.

Physicochemical Properties and Structural Attributes of 4-Chloro-7-iodoquinazoline

A thorough understanding of a building block's physicochemical properties is paramount for its effective utilization in synthesis and for predicting the characteristics of its derivatives.

Table 1: Physicochemical and Spectroscopic Data for 4-Chloro-7-iodoquinazoline

| Property | Value | Source |

| IUPAC Name | 4-Chloro-7-iodoquinazoline | [4] |

| CAS Number | 202197-78-2 | [5] |

| Molecular Formula | C₈H₄ClIN₂ | [5] |

| Molecular Weight | 290.49 g/mol | [5] |

| Appearance | White to off-white solid | N/A |

| ¹H NMR (DMSO-d₆, 500 MHz) | δ 8.86 (s, 1H), 8.31 (d, J = 8.7 Hz, 1H), 8.08 (d, J = 1.7 Hz, 1H), 7.79 (dd, J = 8.7, 1.7 Hz, 1H) | Synthesized Data |

| ¹³C NMR (DMSO-d₆, 125 MHz) | δ 161.5, 153.8, 151.2, 138.5, 130.2, 128.8, 122.1, 98.9 | Synthesized Data |

| Mass Spectrum (ESI-MS) | m/z 290.9 [M+H]⁺ | Synthesized Data |

| InChI Key | WSSATKKSEZSYAN-UHFFFAOYSA-N | [5] |

Note: NMR and MS data are predicted based on analogous structures and require experimental verification.

The key structural feature of 4-Chloro-7-iodoquinazoline is the presence of two different halogen atoms at electronically distinct positions. The chlorine atom at the C4 position is part of the electron-deficient pyrimidine ring and is highly susceptible to nucleophilic aromatic substitution (SNAr).[6] Conversely, the iodine atom at the C7 position on the benzene ring is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for a programmed, stepwise introduction of molecular diversity.

Synthesis of 4-Chloro-7-iodoquinazoline: A Two-Step Approach

The synthesis of 4-Chloro-7-iodoquinazoline is reliably achieved through a robust two-step sequence, commencing with the formation of the quinazolinone core, followed by a chlorination reaction.

Step 1: Synthesis of 7-iodoquinazolin-4(3H)-one via Niementowski Reaction

The initial step involves the cyclization of 2-amino-4-iodobenzoic acid with a formamide source to construct the quinazolinone ring system. This transformation is a variation of the Niementowski quinazolinone synthesis, a classic and widely used method in heterocyclic chemistry.[1][3]

The mechanism of the Niementowski reaction begins with the acylation of the amino group of the anthranilic acid by formamide at elevated temperatures. This forms an N-formylanthranilic acid intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid, followed by dehydration to yield the stable 7-iodoquinazolin-4(3H)-one.[1]

}

Mechanism of Niementowski Quinazolinone Synthesis

Experimental Protocol: Synthesis of 7-iodoquinazolin-4(3H)-one

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-iodobenzoic acid (1 equivalent) and formamide (10-15 equivalents).

-

Reaction: Heat the mixture to 140-150 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Purification: Pour the mixture into cold water and stir. Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Dry the solid under vacuum to afford 7-iodoquinazolin-4(3H)-one as a solid.

Step 2: Chlorination of 7-iodoquinazolin-4(3H)-one

The second step involves the conversion of the hydroxyl group (in its tautomeric keto form) at the C4 position to a chloro group. This is a crucial activation step, transforming the stable quinazolinone into a reactive intermediate for subsequent nucleophilic substitutions. The most common and effective reagents for this transformation are phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[5][7]

The mechanism of chlorination with POCl₃ involves an initial phosphorylation of the lactam oxygen, forming a highly electrophilic intermediate. A chloride ion, generated in situ, then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the 4-chloroquinazoline product.[8][9]

}

Mechanism of Quinazolinone Chlorination

Experimental Protocol: Synthesis of 4-Chloro-7-iodoquinazoline

-

Reaction Setup: In a flask fitted with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl fumes), suspend 7-iodoquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (10-15 equivalents).

-

Catalyst (Optional): Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

Quenching: Cautiously pour the residue onto crushed ice with vigorous stirring. The 4-chloroquinazoline product is unstable in aqueous base, so a basic workup should be avoided.[10]

-

Extraction and Purification: Neutralize the aqueous mixture carefully with a solid base like sodium bicarbonate to a neutral pH. Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield 4-Chloro-7-iodoquinazoline.

Chemical Reactivity and Strategic Application in Synthesis

The synthetic power of 4-Chloro-7-iodoquinazoline lies in the orthogonal reactivity of its two halogen substituents. This allows for a highly controlled and sequential functionalization of the quinazoline scaffold.

Regioselective Functionalization: A Tale of Two Halogens

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[5] Consequently, the C7-I bond is significantly more reactive than the C4-Cl bond under these conditions. This provides a reliable handle for regioselective Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions at the C7 position, leaving the C4-chloro group intact for subsequent nucleophilic substitution.

}

Sequential Functionalization Workflow

Palladium-Catalyzed Cross-Coupling Reactions at C7

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. The C7-iodo position of 4-Chloro-7-iodoquinazoline can be coupled with various aryl or heteroaryl boronic acids or esters to introduce diverse aromatic systems.[11][12]

-

Typical Conditions: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent (e.g., dioxane, DMF/water) are used. The reaction is typically heated to 80-100 °C.[13]

Sonogashira Coupling: This reaction enables the formation of carbon-carbon triple bonds by coupling the C7-iodo position with a terminal alkyne. This is a valuable method for introducing linear, rigid linkers or for accessing further functionalities.[14][15]

-

Typical Conditions: The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine or diisopropylethylamine), and a solvent like THF or DMF.[16]

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the C7 position.[17]

-

Typical Conditions: A palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, BINAP), and a strong base (e.g., NaOtBu, K₃PO₄) in a solvent like toluene or dioxane are typically employed.[18]

Nucleophilic Aromatic Substitution at C4

Following the modification of the C7 position, the C4-chloro group can be readily displaced by a variety of nucleophiles. This SNAr reaction is facilitated by the electron-withdrawing nature of the quinazoline ring nitrogens.

-

Common Nucleophiles: Primary and secondary amines are the most common nucleophiles, leading to the formation of 4-aminoquinazoline derivatives, a key structural feature in many kinase inhibitors.[19] Alcohols and thiols can also be used to generate the corresponding ethers and thioethers.

-

Typical Conditions: The reaction is often carried out by heating the 4-chloroquinazoline intermediate with an excess of the amine nucleophile in a polar solvent like isopropanol, ethanol, or DMF, sometimes with the addition of a non-nucleophilic base to scavenge the HCl byproduct.[20]

Application in the Synthesis of Kinase Inhibitors

The 4-aminoquinazoline scaffold is a cornerstone of many clinically approved tyrosine kinase inhibitors (TKIs). These drugs typically function by competing with ATP for binding to the kinase domain of oncogenic receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[21][22] 4-Chloro-7-iodoquinazoline is an ideal precursor for the synthesis of such inhibitors.

Targeting the EGFR Pathway

Mutations and overexpression of EGFR are key drivers in several cancers, particularly non-small cell lung cancer (NSCLC).[21][23] Quinazoline-based inhibitors like gefitinib and erlotinib have been highly successful in treating EGFR-mutant cancers. The 4-anilino moiety is crucial for binding to the ATP pocket of the EGFR kinase domain.

Example: Synthesis of Lapatinib Analogs

Lapatinib is a dual EGFR/HER2 inhibitor that features a substituted 4-anilinoquinazoline core. The synthesis of Lapatinib and its analogs often starts from a 6- or 7-substituted 4-chloroquinazoline.[1][5] Using 4-Chloro-7-iodoquinazoline, one could first perform a Suzuki coupling at the C7 position to introduce a desired substituent, followed by a nucleophilic substitution at C4 with the appropriate aniline to generate novel Lapatinib analogs for structure-activity relationship (SAR) studies.[3][20]

}

EGFR Signaling and TKI Inhibition

Targeting the VEGFR Pathway

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and is primarily driven by the VEGF/VEGFR signaling axis.[22][24] VEGFR-2 is a key receptor tyrosine kinase in this pathway, and its inhibition is a validated anti-cancer strategy. Several quinazoline-based compounds have been developed as potent VEGFR-2 inhibitors. The versatile substitution pattern of 4-Chloro-7-iodoquinazoline allows for the exploration of chemical space around the quinazoline core to optimize binding to the VEGFR-2 kinase domain and develop novel anti-angiogenic agents.[19]

Conclusion and Future Outlook

4-Chloro-7-iodoquinazoline is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its predictable and orthogonal reactivity allows for the efficient and controlled synthesis of diverse libraries of complex molecules. The quinazoline scaffold it provides remains a highly fertile ground for the discovery of new therapeutic agents, particularly in the realm of oncology. As our understanding of the molecular drivers of disease continues to grow, the ability to rapidly synthesize novel, targeted molecules is paramount. Building blocks like 4-Chloro-7-iodoquinazoline will continue to play a vital role in this endeavor, empowering scientists to design and create the next generation of precision medicines.

References

-

Supporting Information. The Royal Society of Chemistry. Available from: [Link]

- EP2468745A1 - Process for the preparation of lapatinib and the salts thereof. Google Patents.

-

International Journal of Pharmaceutical Research and Applications (IJPRA). A Review on 4(3H)-quinazolinone synthesis. Available from: [Link]

-

Wikipedia. Niementowski quinazoline synthesis. Available from: [Link]

-

ResearchGate. Reaction of 4-chloroquinazolines (C) with different amines leading to... Available from: [Link]

-

Engelhardt, H. et al. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. J Med Chem. 2022. Available from: [Link]

-

Zhang, J. et al. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. Oncotarget. 2017. Available from: [Link]

-

Aljohani, A. K. B. et al. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. RSC Adv. 2022. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Patel, H. et al. Quinazoline-based fourth-generation EGFR tyrosine kinase inhibitors to overcome C797S-mediated resistance in non-small cell lung Cancer (NSCLC). Bioorg Chem. 2025. Available from: [Link]

-

Engelhardt, H. et al. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. J Med Chem. 2022. Available from: [Link]

-

The Royal Society of Chemistry. 13C{1H} NMR spectrum (125.7 MHz) for 2 in CD2Cl2 at 22 °C. Available from: [Link]

-

NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available from: [Link]

-

ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available from: [Link]

-

Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]

-

ResearchGate. Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF. Available from: [Link]

-

ResearchGate. What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. Available from: [Link]

-

MDPI. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

Arnott, E. A. et al. POCl3 chlorination of 4-quinazolones. J Org Chem. 2011. Available from: [Link]

-

Drugs.com. List of VEGF/VEGFR inhibitors. Available from: [Link]

-

Arnott, E. A. et al. POCl3 chlorination of 4-quinazolones. Semantic Scholar. Available from: [Link]

- Google Patents. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.

-

Frontiers. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. Available from: [Link]

-

Li, R. et al. Recent development of VEGFR small molecule inhibitors as anticancer agents: A patent review (2021-2023). Eur J Med Chem. 2024. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

-

NIH. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Available from: [Link]

-

ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Available from: [Link]

-

NIST WebBook. Quinoline, 4,7-dichloro-. Available from: [Link]

-

ResearchGate. (PDF) One-pot synthesis of quinazolin-4(3H)-ones and2,3-dihydroquinazolin-4(1H)-ones utilizingN-(2-aminobenzoyl)benzotriazoles. Available from: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

Sources

- 1. Lapatinib preparation method (2015) | Cheng Chu | 1 Citations [scispace.com]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 18. mdpi.com [mdpi.com]

- 19. EP2468745A1 - Process for the preparation of lapatinib and the salts thereof - Google Patents [patents.google.com]

- 20. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis [frontiersin.org]

- 24. Recent development of VEGFR small molecule inhibitors as anticancer agents: A patent review (2021-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 4-Chloro-7-iodoquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of 4-Chloro-7-iodoquinazoline in Modern Drug Discovery

4-Chloro-7-iodoquinazoline is a key heterocyclic intermediate in medicinal chemistry, valued for its role as a scaffold in the synthesis of a wide array of biologically active compounds. The quinazoline core is a privileged structure, forming the basis of numerous therapeutic agents, particularly in oncology. The strategic placement of a chloro group at the 4-position and an iodo group at the 7-position provides two distinct reactive sites. This allows for sequential and regioselective functionalization through reactions like nucleophilic aromatic substitution and metal-catalyzed cross-coupling, enabling the construction of complex molecular architectures for structure-activity relationship (SAR) studies.

The journey of a promising compound from a laboratory curiosity to a clinical candidate is fraught with challenges, one of the most fundamental being its solubility. Poor aqueous solubility is a major hurdle in drug development, impacting everything from the reliability of in vitro high-throughput screening assays to oral bioavailability and the ultimate therapeutic efficacy of a drug candidate. For a molecule like 4-Chloro-7-iodoquinazoline, which serves as a foundational building block, a thorough understanding of its solubility characteristics is not just beneficial—it is imperative for efficient and successful drug development campaigns.

This guide provides a comprehensive technical overview of the solubility of 4-Chloro-7-iodoquinazoline. In the absence of extensive publicly available quantitative data for this specific compound, this document focuses on the foundational principles governing its solubility, outlines a robust experimental protocol for its determination, and offers practical insights into overcoming challenges associated with poorly soluble quinazoline derivatives.

Theoretical Framework: Factors Governing the Solubility of 4-Chloro-7-iodoquinazoline

The solubility of a solid compound in a liquid solvent is the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution in equilibrium with the undissolved solid. For quinazoline derivatives like 4-Chloro-7-iodoquinazoline, solubility is a complex interplay of several physicochemical factors.

Molecular Structure and Polarity: The quinazoline ring system, being a fused aromatic heterocycle, is inherently hydrophobic. The introduction of halogen substituents, a chloro and an iodo group, further increases the molecule's lipophilicity. While halogens can participate in halogen bonding, which may slightly enhance interactions with certain solvents, their primary effect is to increase the molecular weight and hydrophobicity, generally leading to lower aqueous solubility.

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state, known as the crystal lattice energy, must be overcome by solute-solvent interactions for dissolution to occur. Compounds with high melting points often have high crystal lattice energies, making them more difficult to dissolve. The planar nature of the quinazoline ring can facilitate efficient crystal packing, potentially leading to high lattice energy and, consequently, low solubility.

Solvent Properties: The principle of "like dissolves like" is a useful starting point. Polar solvents are better at dissolving polar solutes, and non-polar solvents are better for non-polar solutes. For 4-Chloro-7-iodoquinazoline, polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often effective, as they can engage in dipole-dipole interactions without the strong hydrogen bonding network of water that would need to be disrupted.[1] The solubility in these organic solvents is often significantly higher than in aqueous media.

Temperature: For most solid solutes, solubility increases with temperature.[1][2] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the energy needed to break the crystal lattice bonds and promote dissolution. This property can be leveraged when preparing concentrated stock solutions.

pH: The quinazoline scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent. At a lower (acidic) pH, these nitrogens can become protonated, leading to the formation of a more soluble salt form. Conversely, at neutral or basic pH, the compound will exist in its less soluble free base form. Therefore, when working with aqueous buffers, the pH will have a profound impact on the measured solubility.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method.[3][4][5] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by separating the undissolved solid and quantifying the concentration of the dissolved compound in the supernatant.

Materials and Equipment

-

4-Chloro-7-iodoquinazoline (solid, high purity)

-

Selected solvents (e.g., DMSO, DMF, Ethanol, Acetonitrile, Phosphate-Buffered Saline pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow Diagram